molecular formula C86H86N16O14S4 B3371535 C.I. Solvent Brown 20 CAS No. 72208-28-7

C.I. Solvent Brown 20

Cat. No.: B3371535
CAS No.: 72208-28-7
M. Wt: 1696.0 g/mol
InChI Key: QBMJKIBIEWDYAY-UHFFFAOYSA-N
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Description

C.I. Solvent Brown 20 is a synthetic organic compound used primarily as a dye. It belongs to the class of solvent dyes, which are soluble in organic solvents and are used to color a variety of materials including plastics, waxes, oils, and other hydrocarbon-based substances. This compound is known for its brown hue and is utilized in various industrial applications due to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Solvent Brown 20 typically involves the azo coupling reaction, which is a process where an aromatic amine reacts with a diazonium salt to form an azo compound. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction is carried out in a solvent medium, and the resulting dye is purified through filtration and recrystallization to achieve the desired purity and color intensity.

Chemical Reactions Analysis

Types of Reactions

C.I. Solvent Brown 20 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Various quinones and other oxidized aromatic compounds.

    Reduction: Aromatic amines such as aniline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

C.I. Solvent Brown 20 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer dye in chromatography and other analytical techniques.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility properties.

    Industry: Widely used in the coloration of plastics, waxes, oils, and other hydrocarbon-based materials.

Mechanism of Action

The mechanism of action of C.I. Solvent Brown 20 involves its ability to absorb light in the visible spectrum, which imparts color to the materials it is applied to. The molecular structure of the compound allows it to interact with various substrates through van der Waals forces, hydrogen bonding, and other intermolecular interactions. These interactions stabilize the dye within the substrate, ensuring long-lasting coloration.

Comparison with Similar Compounds

Similar Compounds

  • C.I. Solvent Brown 21
  • C.I. Solvent Brown 22
  • C.I. Solvent Brown 23

Uniqueness

C.I. Solvent Brown 20 is unique due to its specific hue and stability in various solvents. Compared to similar compounds, it offers better solubility and colorfastness, making it a preferred choice for industrial applications. Its chemical structure allows for versatile applications across different fields, distinguishing it from other solvent dyes.

Properties

IUPAC Name

1,2-bis(2-methylphenyl)guanidine;7-[[5-[(6,8-disulfonaphthalen-2-yl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]naphthalene-1,3-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O14S4.4C15H17N3/c31-23-12-24(32)22(30-28-16-4-2-14-6-18(46(36,37)38)10-26(20(14)8-16)48(42,43)44)11-21(23)29-27-15-3-1-13-5-17(45(33,34)35)9-25(19(13)7-15)47(39,40)41;4*1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h1-12,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);4*3-10H,1-2H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMJKIBIEWDYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H86N16O14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888112
Record name 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, compd. with N,N'-bis(2-methylphenyl)guanidine (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1696.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72208-28-7
Record name C.I. Solvent Brown 20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072208287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, compd. with N,N'-bis(2-methylphenyl)guanidine (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, compd. with N,N'-bis(2-methylphenyl)guanidine (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7'-[(4,6-dihydroxy-m-phenylene)diazo]bis(naphthalene-1,3-disulphonic) acid, compound with N,N'-di(o-tolyl)guanidine (1:4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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